molecular formula C16H26N4O2 B6621093 1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one

1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one

Cat. No.: B6621093
M. Wt: 306.40 g/mol
InChI Key: CDVDLGJRAZOMOS-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one is a synthetic organic compound with a complex structure It contains multiple functional groups, including a pyrazole ring, a morpholine ring, and a pyrrolidine ring

Properties

IUPAC Name

1-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-3-14-11-19(12-15(14)18-7-9-22-10-8-18)16(21)13(2)20-6-4-5-17-20/h4-6,13-15H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVDLGJRAZOMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1N2CCOCC2)C(=O)C(C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: This step might involve the cyclization of an appropriate amine with a dihaloalkane.

    Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the pyrazole, pyrrolidine, and morpholine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or morpholine rings, using reagents like alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as pyrazole, pyrrolidine, and morpholine derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one can be compared with other compounds containing similar functional groups:

    This compound: vs. : The difference in the position of the pyrazole ring can lead to variations in reactivity and biological activity.

    This compound: vs. : The length of the carbon chain can affect the compound’s solubility and interaction with biological targets.

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